Tert-butyl 5-bromo-2-methylbenzoate
Description
Tert-butyl 5-bromo-2-methylbenzoate is a brominated aromatic ester featuring a tert-butyl ester group at the para position, a methyl substituent at the ortho position (C2), and a bromine atom at the meta position (C5) on the benzene ring. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
tert-butyl 5-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-5-6-9(13)7-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROBYZPUNZSEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202551-75-4 | |
| Record name | tert-butyl 5-bromo-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 5-bromo-2-methylbenzoate is an organic compound with significant potential in various biological and chemical applications. Its structure, characterized by a bromine atom and a tert-butyl ester group, positions it uniquely for interactions with biological systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrO
- SMILES Notation : CC1=C(C=C(C=C1)Br)C(=O)OC(C)(C)C
- InChI Key : YROBYZPUNZSEFZ-UHFFFAOYSA-N
The compound features a bromine substituent on the benzene ring, which can influence its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various molecular targets through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can affect metabolic pathways. The bromine atom may enhance binding through halogen bonding.
- Protein-Ligand Interactions : The tert-butyl ester group allows for favorable interactions with protein surfaces, potentially modulating protein functions.
- Hydrogen Bonding : The presence of functional groups enables the formation of hydrogen bonds with biological molecules, influencing their structural stability and activity.
Biological Studies
Several studies have investigated the biological effects of this compound:
- Enzyme Inhibition Studies : Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic processes. For instance, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes .
Case Studies
A notable case study involved the use of this compound in cancer research:
- Cancer Cell Line Studies : In vitro experiments using human cancer cell lines demonstrated that the compound could induce apoptosis (programmed cell death) in certain types of cancer cells. This effect was attributed to the compound's ability to modulate signaling pathways involved in cell survival .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 5-bromo-2-methylbenzoate | Lacks tert-butyl group | Limited enzyme inhibition |
| Tert-butyl 4-bromo-2-methylbenzoate | Different bromine position | Varies in reactivity |
| Tert-butyl 5-amino-3-bromo-2-methylbenzoate | Contains amino group | Enhanced binding affinity |
This comparison highlights how structural variations influence biological activities and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Methyl 5-bromo-2-methylbenzoate
- Structure : Differs in the ester group (methyl vs. tert-butyl).
- Properties : Lower molecular weight (229.07 g/mol) and reduced steric hindrance compared to the tert-butyl analog. The methyl ester is more polar, leading to higher solubility in polar solvents. Purity in commercial samples exceeds 97.0% (GC) .
- Applications : Used in similar synthetic pathways but may lack the tert-butyl group’s stabilizing effects in transition states during nucleophilic substitutions.
tert-Butyl 4-bromo-2-fluorobenzoate
- Structure : Bromine at C4 and fluorine at C2 vs. bromine at C5 and methyl at C2.
- Properties : Fluorine’s electron-withdrawing effect increases electrophilicity at the aromatic ring, enhancing reactivity in halogen-exchange reactions. Similarity score: 0.94 (structural similarity to tert-butyl 5-bromo-2-methylbenzoate) .
- Applications : Preferred in fluorinated drug intermediates, where electronic tuning is critical.
Ethyl 5-bromo-2-fluorobenzoate
- Structure : Ethyl ester and fluorine at C2 vs. tert-butyl ester and methyl at C2.
- Properties: Ethyl group balances lipophilicity and reactivity.
Physical and Chemical Properties
*Note: Specific melting/boiling points are unavailable in the provided evidence but inferred from structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
